molecular formula C22H22NO5P B12552652 (3-Carboxypropyl)(triphenyl)phosphanium nitrate CAS No. 185669-88-9

(3-Carboxypropyl)(triphenyl)phosphanium nitrate

Cat. No.: B12552652
CAS No.: 185669-88-9
M. Wt: 411.4 g/mol
InChI Key: AEUNUQCWGPQRSQ-UHFFFAOYSA-O
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Carboxypropyl)(triphenyl)phosphanium nitrate is a chemical compound that belongs to the class of phosphonium salts. It is characterized by the presence of a triphenylphosphonium group attached to a carboxypropyl chain, with a nitrate counterion. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Carboxypropyl)(triphenyl)phosphanium nitrate typically involves the reaction of triphenylphosphine with 3-bromopropionic acid in the presence of a suitable solvent such as acetonitrile. The reaction is carried out under reflux conditions, usually at a temperature of around 80°C, and under a nitrogen atmosphere to prevent oxidation. The product is then precipitated using anhydrous ether .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and controlled environments helps in maintaining consistency and quality.

Chemical Reactions Analysis

Types of Reactions

(3-Carboxypropyl)(triphenyl)phosphanium nitrate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphine oxides.

    Reduction: It can be reduced to form phosphine derivatives.

    Substitution: The carboxypropyl group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.

Major Products Formed

    Oxidation: Triphenylphosphine oxide derivatives.

    Reduction: Triphenylphosphine derivatives.

    Substitution: Various substituted phosphonium salts.

Mechanism of Action

The mechanism of action of (3-Carboxypropyl)(triphenyl)phosphanium nitrate involves its interaction with specific molecular targets and pathways. For instance, as a histone deacetylase inhibitor, it binds to the active site of the enzyme, preventing the deacetylation of histone proteins. This leads to an accumulation of acetylated histones, resulting in altered gene expression and inhibition of tumor cell growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-Carboxypropyl)(triphenyl)phosphanium nitrate is unique due to its nitrate counterion, which can influence its solubility and reactivity compared to its bromide counterpart. This uniqueness makes it suitable for specific applications where the nitrate ion plays a crucial role.

Properties

CAS No.

185669-88-9

Molecular Formula

C22H22NO5P

Molecular Weight

411.4 g/mol

IUPAC Name

3-carboxypropyl(triphenyl)phosphanium;nitrate

InChI

InChI=1S/C22H21O2P.NO3/c23-22(24)17-10-18-25(19-11-4-1-5-12-19,20-13-6-2-7-14-20)21-15-8-3-9-16-21;2-1(3)4/h1-9,11-16H,10,17-18H2;/q;-1/p+1

InChI Key

AEUNUQCWGPQRSQ-UHFFFAOYSA-O

Canonical SMILES

C1=CC=C(C=C1)[P+](CCCC(=O)O)(C2=CC=CC=C2)C3=CC=CC=C3.[N+](=O)([O-])[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.